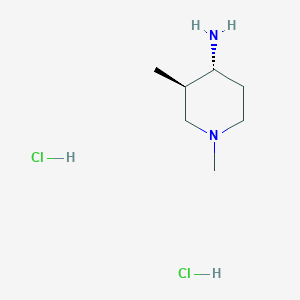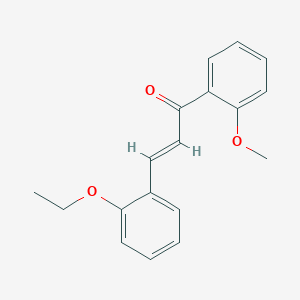
1H-Pyrazole-4-acetic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-acetic acid ethyl ester hydrochloride is a compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A patent suggests that the reaction of a compound of formula (II) and the hydrazine of formula (III) can form the pyrazole derivative .Molecular Structure Analysis
The molecular structure of pyrazole derivatives consists of a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The structure of the specific compound “1H-Pyrazole-4-acetic acid ethyl ester hydrochloride” is not explicitly mentioned in the search results.Chemical Reactions Analysis
Pyrazole derivatives are involved in several reactions. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also involved in Suzuki-Miyaura cross-coupling reactions, transesterification reactions , and other reactions as described in the Organic Chemistry Portal .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary depending on their substituent groups . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The specific physical and chemical properties of “1H-Pyrazole-4-acetic acid ethyl ester hydrochloride” are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Biological Applications
Pyrazole-containing compounds, such as MFCD31812916, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological fields . They have diverse and valuable synthetical, biological, and photophysical properties .
Physical-Chemical Applications
In the physical-chemical field, pyrazole derivatives are used due to their unique properties. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Material Science Applications
In material science, pyrazole derivatives are used due to their structural versatility and the ability to form complex structures with various relevant examples .
Industrial Applications
Pyrazole derivatives are also used in various industrial fields. Their synthetical versatility allows the obtention of industrially crucial chemicals .
Medicine and Healthcare
In medicine and healthcare, pyrazole derivatives are used to develop new drugs, medical treatments, and vaccines. They are also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools .
Agriculture
In agriculture, pyrazole derivatives are used due to their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Wirkmechanismus
While the specific mechanism of action for “1H-Pyrazole-4-acetic acid ethyl ester hydrochloride” is not mentioned in the search results, pyrazole derivatives are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are also used as potential JAK2 inhibitors for myeloproliferative disorders therapy .
Zukünftige Richtungen
Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities and their use in various sectors of the chemical industry . The aim of future research is to develop more efficient and selective synthesis methods for pyrazole derivatives and to find new and improved applications .
Eigenschaften
IUPAC Name |
ethyl 2-(4H-pyrazol-4-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-9-5-6;/h4-6H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIYYKIMJKZHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C=NN=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-PyraZole-4-acetic acid ethyl ester hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)





